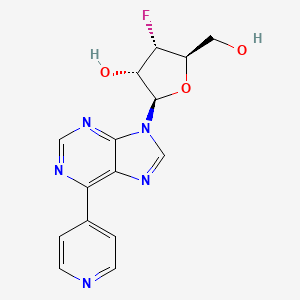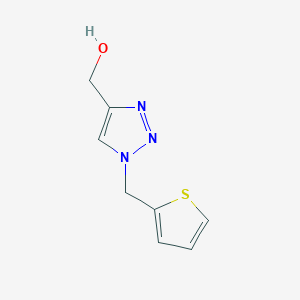
Naloxone-d5 3-Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naloxone-d5 3-Methyl Ether is a deuterated derivative of naloxone, a well-known opioid receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of naloxone and its analogs. The deuterium labeling helps in tracing and analyzing the metabolic pathways of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naloxone-d5 3-Methyl Ether involves the deuteration of naloxone at specific positions. The process typically starts with the synthesis of naloxone, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
Naloxone-d5 3-Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naloxone-d5.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Naloxone-d5.
Reduction: Precursors of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Naloxone-d5 3-Methyl Ether is extensively used in scientific research, including:
Chemistry: Studying the metabolic pathways and reaction mechanisms of naloxone and its analogs.
Biology: Investigating the biological effects and interactions of naloxone at the molecular level.
Medicine: Researching the pharmacokinetics and pharmacodynamics of naloxone for developing better therapeutic agents.
Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical production.
Mécanisme D'action
Naloxone-d5 3-Methyl Ether exerts its effects by competitively binding to the μ-opioid receptors, displacing opioid agonists. This action reverses the effects of opioids, such as respiratory depression and sedation. The deuterium labeling allows for detailed tracing of the compound’s interaction with the receptors and its metabolic fate in the body.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naloxone: The non-deuterated form of Naloxone-d5 3-Methyl Ether.
Naltrexone: Another opioid receptor antagonist with a similar structure.
Nalmefene: A derivative of naltrexone with a longer duration of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C20H23NO4/c1-3-9-21-10-8-19-16-12-4-5-14(24-2)17(16)25-18(19)13(22)6-7-20(19,23)15(21)11-12/h3-5,15,18,23H,1,6-11H2,2H3/t15-,18+,19+,20-/m1/s1/i1D2,3D,9D2 |
Clé InChI |
SSVPTPGFVKXIRF-DNODIEJWSA-N |
SMILES isomérique |
[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)[2H] |
SMILES canonique |
COC1=C2C3=C(CC4C5(C3(CCN4CC=C)C(O2)C(=O)CC5)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)




![[dideuterio-[(3S)-5,5-dideuteriomorpholin-3-yl]methyl] N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B15294646.png)




![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)

